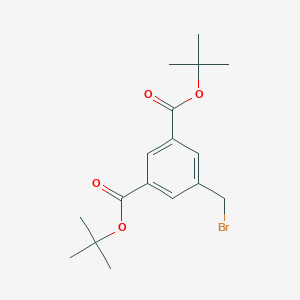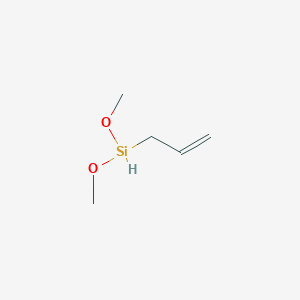
Silane, dimethoxy-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dimethoxy-2-propenyl- is an organosilicon compound with the molecular formula C5H12O2Si It is characterized by the presence of two methoxy groups and an allyl group attached to a silicon atom
Méthodes De Préparation
Silane, dimethoxy-2-propenyl- can be synthesized through several methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes . Another method involves the use of nickel-catalyzed regiodivergent synthesis from allylic alcohols, which provides good yields and excellent selectivity .
Analyse Des Réactions Chimiques
Silane, dimethoxy-2-propenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include copper hydride, nickel catalysts, and palladium catalysts. .
Applications De Recherche Scientifique
Silane, dimethoxy-2-propenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone polymers and as an additive in the formulation of specialty materials
Mécanisme D'action
The mechanism of action of dimethoxyallylsilane involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. For example, in organic synthesis, it can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved in its reactions are influenced by the presence of catalysts and other reagents .
Comparaison Avec Des Composés Similaires
Silane, dimethoxy-2-propenyl- can be compared with other similar compounds, such as:
Dimethoxydimethylsilane: Used in the synthesis of macroporous silica aerogels and dielectric silicone elastomers.
Diethoxymethylsilane: Employed in the preparation of optically active 3,3-diarylpropanoate derivatives.
Dimorpholindimethoxysilane: Utilized as an external donor in propylene polymerization. These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of dimethoxyallylsilane in certain contexts.
Propriétés
Formule moléculaire |
C5H12O2Si |
|---|---|
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
dimethoxy(prop-2-enyl)silane |
InChI |
InChI=1S/C5H12O2Si/c1-4-5-8(6-2)7-3/h4,8H,1,5H2,2-3H3 |
Clé InChI |
HAPKKYLOHNZLFM-UHFFFAOYSA-N |
SMILES canonique |
CO[SiH](CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


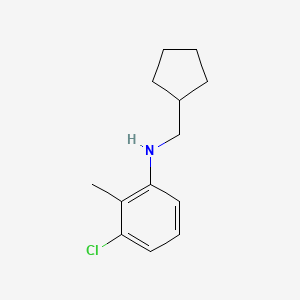
![2-[isopropyl(methyl)amino]-6-nitro-1H-benzimidazole](/img/structure/B8713626.png)
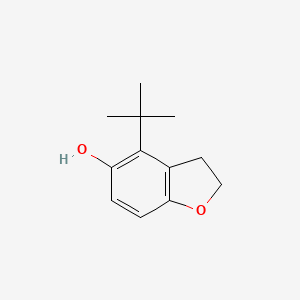
![Carbamic acid, N-[[4-(diethoxymethyl)phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B8713672.png)
![5-Bromo-2-[2-methyl-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B8713686.png)
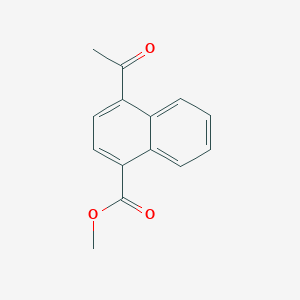
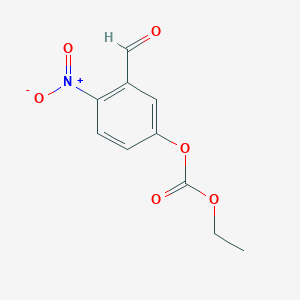

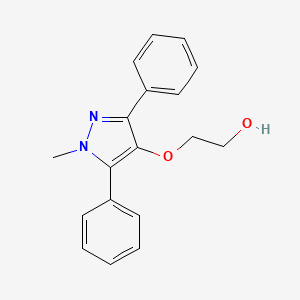
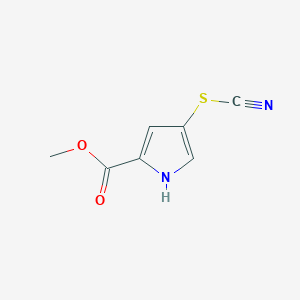
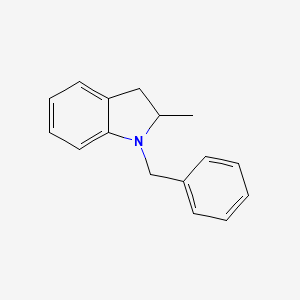
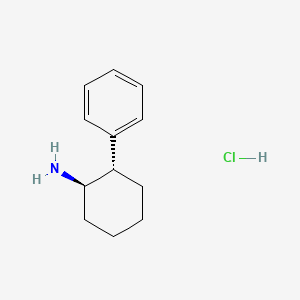
](/img/structure/B8713722.png)
